An In-depth Technical Guide to 1-Ethyl-3-(3-hydroxypropyl)urea: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-Ethyl-3-(3-hydroxypropyl)urea: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-3-(3-hydroxypropyl)urea, a substituted urea derivative with potential applications in medicinal chemistry and drug development. While specific research on this compound is limited, this document synthesizes established chemical principles and data from structurally analogous compounds to present a scientifically grounded exploration of its chemical structure, a proposed synthetic pathway, detailed analytical characterization protocols, and a discussion of its potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding and a framework for future investigation of this and similar molecules.
Introduction: The Significance of Substituted Ureas in Drug Discovery
The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets such as proteins and receptors.[1] This capacity for robust molecular recognition has led to the development of a wide array of substituted urea derivatives with diverse therapeutic applications, including anti-inflammatory, anticancer, antiviral, and anticonvulsant agents.[1][2][3] The biological activity of these compounds is often modulated by the nature of the substituents on the urea core. The incorporation of a hydroxylated alkyl chain, as seen in 1-Ethyl-3-(3-hydroxypropyl)urea, can significantly influence the molecule's polarity, solubility, and pharmacokinetic properties, making it an intriguing candidate for further study.
Chemical Structure and Properties
1-Ethyl-3-(3-hydroxypropyl)urea possesses a simple yet versatile chemical structure. The molecule consists of a central urea carbonyl group flanked by an ethyl group on one nitrogen and a 3-hydroxypropyl group on the other. This asymmetric substitution, along with the presence of a primary alcohol, dictates its chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C6H14N2O2 | [4] |
| Molecular Weight | 146.19 g/mol | [4] |
| CAS Number | 199106-80-4 | [4] |
| Predicted logP | -0.5 to 0.5 | |
| Predicted Solubility | High in polar solvents |
Note: Predicted values are based on the chemical structure and general properties of similar small molecules.
Caption: Chemical structure of 1-Ethyl-3-(3-hydroxypropyl)urea.
Proposed Synthesis and Purification
Synthetic Pathway
The proposed synthesis involves the nucleophilic addition of the primary amine of 3-aminopropan-1-ol to the electrophilic carbonyl carbon of ethyl isocyanate.
Caption: Proposed synthetic workflow for 1-Ethyl-3-(3-hydroxypropyl)urea.
Experimental Protocol
Materials:
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Ethyl isocyanate
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3-Aminopropan-1-ol
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Anhydrous tetrahydrofuran (THF)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Dichloromethane (DCM)
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Ethyl acetate
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Hexanes
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopropan-1-ol (1.0 equivalent) in anhydrous THF.
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Addition of Isocyanate: Cool the solution to 0°C in an ice bath. Add a solution of ethyl isocyanate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should effectively separate the desired product from any unreacted starting materials or byproducts. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for further purification.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 1-Ethyl-3-(3-hydroxypropyl)urea. While specific spectral data for this compound is not publicly available from commercial sources, we can predict the expected spectroscopic features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Predicted ¹H NMR (in CDCl₃, 300 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.1 | t | 3H | -CH₂CH₃ |
| ~1.7 | p | 2H | -NH-CH₂CH₂ CH₂-OH |
| ~3.2 | q | 2H | -CH₂ CH₃ |
| ~3.3 | t | 2H | -NH-CH₂ CH₂CH₂-OH |
| ~3.6 | t | 2H | -NH-CH₂CH₂CH₂ -OH |
| ~5.0-6.0 | br s | 2H | -NH -C(O)-NH - |
| Variable | br s | 1H | -OH |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The broad signals for the NH and OH protons are due to chemical exchange and hydrogen bonding.
Predicted ¹³C NMR (in CDCl₃, 75 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -CH₂CH₃ |
| ~33 | -NH-CH₂CH₂ CH₂-OH |
| ~36 | -CH₂ CH₃ |
| ~39 | -NH-CH₂ CH₂CH₂-OH |
| ~61 | -NH-CH₂CH₂CH₂ -OH |
| ~158 | C =O |
Protocol for NMR Analysis:
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Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).
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Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorptions (KBr pellet or thin film):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, broad | O-H and N-H stretching |
| 2850-2960 | Medium | C-H stretching (aliphatic) |
| ~1630 | Strong | C=O stretching (urea, Amide I) |
| ~1560 | Strong | N-H bending (Amide II) |
| ~1050 | Medium | C-O stretching (primary alcohol) |
Protocol for IR Analysis:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Record the IR spectrum using an FTIR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum (Electrospray Ionization, ESI+):
-
[M+H]⁺: m/z 147.11
-
[M+Na]⁺: m/z 169.09
-
Key Fragments: Fragmentation may occur at the C-N bonds adjacent to the urea carbonyl and along the propyl chain.
Protocol for Mass Spectrometry Analysis:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer using an ESI source.
-
Acquire the mass spectrum in positive ion mode.
Potential Applications and Future Directions
The chemical structure of 1-Ethyl-3-(3-hydroxypropyl)urea suggests several potential avenues for research and application in drug development.
Scaffold for Novel Therapeutics
The presence of a primary hydroxyl group provides a reactive handle for further chemical modification. This allows for the attachment of various pharmacophores or targeting moieties, making 1-Ethyl-3-(3-hydroxypropyl)urea a valuable building block for creating libraries of more complex molecules for high-throughput screening.
Potential Biological Activities
Based on the known biological activities of other substituted ureas, 1-Ethyl-3-(3-hydroxypropyl)urea and its derivatives could be investigated for a range of therapeutic effects:
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Enzyme Inhibition: The urea moiety is a known pharmacophore in many enzyme inhibitors. The specific substituents could confer selectivity for certain enzymes.
-
Anticancer Activity: Many urea-containing compounds exhibit anticancer properties by inhibiting kinases or other signaling pathways involved in cell proliferation.
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Antimicrobial Properties: Substituted ureas have also shown promise as antimicrobial agents.
Caption: Potential mechanism of action for a 1-Ethyl-3-(3-hydroxypropyl)urea derivative.
Future Research
To fully elucidate the potential of 1-Ethyl-3-(3-hydroxypropyl)urea, future research should focus on:
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Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic procedure and complete analytical data for this compound.
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Biological Screening: Evaluating the compound and its derivatives in a variety of biological assays to identify potential therapeutic activities.
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Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to understand how structural modifications impact biological activity.
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Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.
Conclusion
1-Ethyl-3-(3-hydroxypropyl)urea represents a simple yet potentially valuable molecule in the landscape of drug discovery. While specific data on this compound is sparse, this technical guide has provided a comprehensive, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging established principles of organic and medicinal chemistry, researchers can use this guide as a starting point to explore the therapeutic potential of this and other novel substituted ureas. The insights and protocols detailed herein are intended to empower scientists to further investigate this promising chemical space.
References
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ResearchGate. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]
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